5-Bromo-2-(1-methylcyclopropyl)pyrimidine is a chemical compound classified under the pyrimidine derivatives, which are characterized by a six-membered ring containing nitrogen atoms. This compound has garnered attention in pharmaceutical chemistry due to its potential applications in drug development and synthesis of biologically active molecules. The molecular formula for 5-Bromo-2-(1-methylcyclopropyl)pyrimidine is , and it has a molecular weight of approximately 229.07 g/mol.
5-Bromo-2-(1-methylcyclopropyl)pyrimidine is synthesized from various pyrimidine precursors, often involving bromination reactions. It falls under the category of halogenated pyrimidines, which are significant in medicinal chemistry for their role in developing antitumor and antiviral agents. The compound is also relevant in the synthesis of other complex organic molecules due to its unique structural features.
The synthesis of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine can be accomplished through several methods, primarily focusing on the bromination of pyrimidine derivatives. One common method involves:
This synthetic route is advantageous due to its relatively straightforward procedure and the availability of starting materials, which are often commercially accessible or easily synthesized .
The molecular structure of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine features a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a 1-methylcyclopropyl group. The structural formula can be represented as follows:
Key structural data includes:
5-Bromo-2-(1-methylcyclopropyl)pyrimidine can participate in various chemical reactions typical for halogenated compounds:
These reactions highlight the compound's versatility as an intermediate in organic synthesis .
5-Bromo-2-(1-methylcyclopropyl)pyrimidine has potential applications in various fields:
Pyrimidine derivatives constitute a privileged pharmacophore in medicinal chemistry and agrochemical design, characterized by their π-deficient heteroaromatic ring that enables diverse chemical modifications and biological interactions. The incorporation of halogen atoms, particularly bromine at the C5 position, significantly enhances the reactivity and bioactivity profiles of these scaffolds by facilitating cross-coupling reactions and modulating electronic properties. Concurrently, the strategic inclusion of sterically constrained substituents like the 1-methylcyclopropyl group at C2 imparts distinctive conformational and metabolic stability to the molecular architecture. The compound 5-Bromo-2-(1-methylcyclopropyl)pyrimidine (CAS: 893567-25-4) exemplifies this synergistic design, serving as a versatile intermediate for targeted synthesis across multiple therapeutic and agrochemical domains. Its molecular framework (C~8~H~9~BrN~2~, MW: 213.07) combines the electron-withdrawing bromine atom with the steric bulk of the alicyclic substituent, creating a balanced electronic profile ideal for further derivatization [1] [2] [3].
Table 1: Fundamental Identifiers of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine
Property | Value |
---|---|
CAS Registry Number | 893567-25-4 |
Molecular Formula | C~8~H~9~BrN~2~ |
Molecular Weight | 213.07 g/mol |
SMILES Notation | CC1(C2=NC=C(Br)C=N2)CC1 |
Storage Conditions | Sealed, 2-8°C |
Purity Specification | >95% (HPLC) |
Brominated pyrimidines have evolved from fundamental nucleic acid components to sophisticated therapeutic agents, driven by the bromine atom's unique capacity for metal-catalyzed cross-coupling reactions. The historical trajectory began with naturally occurring pyrimidines—uracil, thymine, and cytosine—where halogenation patterns were recognized to influence base-pairing interactions. Systematic bromine introduction at the C5 position emerged as a transformative strategy in the mid-20th century, leveraging bromine's moderate size (van der Waals radius: 1.85 Å) and favorable leaving group ability in palladium-mediated reactions like Suzuki, Stille, and Negishi couplings. This halogen's electron-withdrawing nature (Hammett σ~m~: 0.39) concurrently enhances the pyrimidine ring's π-deficiency, amplifying its susceptibility to nucleophilic substitution at C2, C4, and C6 positions—a phenomenon exploited in antimetabolite drugs [3].
The development of brominated pyrimidine antifolates in the 1980s marked a significant milestone, demonstrating enhanced thymidylate synthase inhibition compared to non-halogenated analogs. Subsequent innovations yielded antiviral and anticancer agents where bromine served dual roles: as a steric/electronic modulator of target engagement and as a synthetic handle for late-stage diversification. Contemporary applications include kinase inhibitors where bromopyrimidine intermediates enable rapid SAR exploration through cross-coupling. For instance, 5-bromo-2,4-dichloropyrimidine has become a cornerstone intermediate in Bruton's tyrosine kinase (BTK) inhibitor synthesis. The emergence of 5-Bromo-2-(1-methylcyclopropyl)pyrimidine represents a structural evolution, integrating bromine's versatility with the metabolic stabilization conferred by the cyclopropyl group [3] [6].
Table 2: Clinically Significant Brominated Pyrimidine Derivatives
Compound | Therapeutic Area | Role of Bromine |
---|---|---|
5-Bromo-2'-deoxyuridine | Antiviral/Oncology | DNA incorporation & radiosensitization |
5-Bromotrimethoprim | Antibacterial | Dihydrofolate reductase inhibition enhancement |
BDP-13544 (BTK inhibitor) | Autoimmune disorders | Suzuki coupling handle during synthesis |
5-Bromo-2-fluoro-N-(pyrimidinyl)benzamides | Antifungal (e.g., 5o) | Bioisosteric replacement & activity optimization |
The 1-methylcyclopropyl substituent in 5-Bromo-2-(1-methylcyclopropyl)pyrimidine exemplifies strategic steric constraint in bioactive molecule design. This group's high bond dissociation energy (~106 kcal/mol for C-C bonds) confers exceptional metabolic stability against oxidative degradation by cytochrome P450 enzymes, addressing a common limitation of alkyl-substituted heterocycles. The cyclopropyl ring's puckered conformation imposes torsional angles of approximately 114°, projecting the methyl group orthogonally to the pyrimidine plane. This creates a defined steric shield that impedes enzymatic access while maintaining a low molecular footprint (molar refractivity: 11.07 cm³/mol)—significantly lower than tert-butyl (22.32 cm³/mol) yet providing comparable steric bulk [3] [7].
Quantum mechanical analyses reveal that the cyclopropyl group exerts substantial stereoelectronic effects on the pyrimidine core. Its σ-donating capability through hyperconjugation elevates the π* orbital energy at C2, enhancing electrophilic substitution kinetics. Simultaneously, the ring strain generates a "conformational lock" that minimizes rotational freedom, reducing entropic penalties upon target binding. In medicinal chemistry contexts, cyclopropyl-containing compounds frequently exhibit improved membrane permeability due to the group's balanced lipophilicity (π value: 0.60) and desolvation characteristics. These properties are exploited in CNS-active agents where blood-brain barrier penetration is essential. The 1-methyl variant specifically amplifies these effects, with the methyl group creating additional van der Waals interactions in hydrophobic binding pockets—demonstrated in optimized kinase inhibitors where cyclopropyl-to-methylcyclopropyl substitution boosted potency 3-fold [3] [4].
5-Bromo-2-(1-methylcyclopropyl)pyrimidine functions as a polyvalent synthetic intermediate, leveraging three reactive domains: the bromine atom for metal-mediated couplings, the electron-deficient C4 position for nucleophilic substitutions, and the methylcyclopropyl group for directed C-H functionalizations. Its synthetic utility was demonstrated in the patent CN110642788A, where it was efficiently prepared via a one-pot condensation between 1-methylcyclopropanecarboximidamide and bromomalonaldehyde under acid catalysis, achieving yields >85% with minimal purification. This high-yielding route underscores its industrial scalability compared to traditional multistep pyrimidine syntheses [4].
In pharmaceutical contexts, the bromine atom serves as a linchpin for constructing biaryl architectures central to kinase inhibition. For example, Suzuki-Miyaura couplings with boronic acids proceed at 25–50°C without competing side reactions—a temperature range significantly lower than typical bromopyrimidines (60–100°C), attributable to the electron-donating cyclopropyl group moderating the ring's electron deficiency. The C4 position undergoes regioselective aminations or alkoxylations under mild conditions (e.g., 4-substituted piperazines at 60°C in DMSO), enabling rapid generation of combinatorial libraries. These dual reactivities were exploited in synthesizing DNA-PK inhibitors where the methylcyclopropyl group enhanced cellular potency by 10-fold compared to phenyl analogs [4] [6].
Agrochemical applications capitalize on the compound's bioisosteric properties, particularly in fungicide design. Structural hybrids like 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (compound 5o) were synthesized from brominated intermediates and exhibited EC~50~ values of 10.5 μg/mL against Phomopsis sp.—surpassing commercial pyrimethanil (32.1 μg/mL). The methylcyclopropyl moiety likely contributes to target persistence by resisting oxidative metabolism in plant tissues, extending protective activity. Additionally, the compound serves as a precursor to Schiff base derivatives (e.g., (E)-N-Benzylidene-5-bromo-2-chloropyrimidin-4-amines) demonstrating antimicrobial and antioxidant activities, where hydroxylated analogs showed radical scavenging capacities correlating with phenolic substituent positions [5] [6].
Table 3: Synthetic Applications and Derived Bioactive Compounds
Reaction Type | Conditions | Products/Applications |
---|---|---|
Suzuki Coupling | Pd(PPh~3~)~4~, Na~2~CO~3~, DME/H~2~O, 50°C | Biaryl derivatives for kinase inhibitor cores |
Nucleophilic Aromatic Substitution | 4-Substituted piperazine, DIPEA, DMSO, 60°C | CNS-active compounds with improved BBB penetration |
Amide Formation | EDC·HCl, DMAP, CH~2~Cl~2~, rt | Antifungal agents (e.g., 5o vs. Phomopsis sp.) |
Schiff Base Condensation | Aromatic aldehydes, EtOH, glacial AcOH | Antimicrobial/antioxidant derivatives (e.g., 6k,6j) |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5